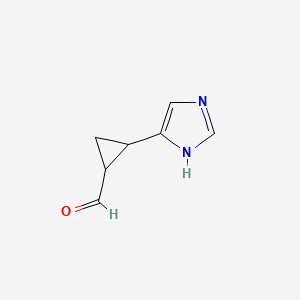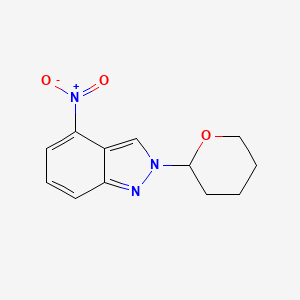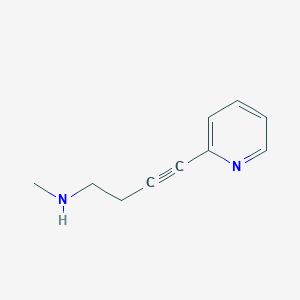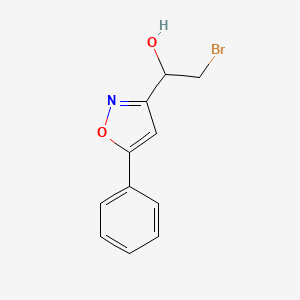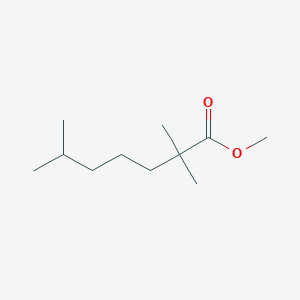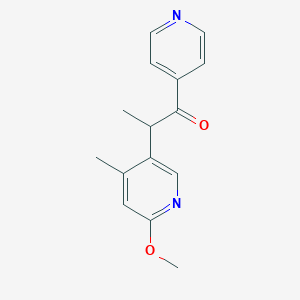
1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester is an organic compound with the molecular formula C9H12O5 It is a derivative of cyclopentanone, featuring two methoxycarbonyl groups attached to the 2 and 3 positions of the cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester typically involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base such as potassium carbonate or cesium carbonate. The reaction is carried out under reflux conditions, often in an autoclave, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions using similar reagents and conditions as those employed in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxyl groups.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester involves its interaction with various molecular targets and pathways. The methoxycarbonyl groups can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and chemical reactions, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
Cyclopentanone: The parent compound, lacking the methoxycarbonyl groups.
2-Methoxycarbonylcyclopentanone: A related compound with a single methoxycarbonyl group.
Dimethyl carbonate: A reagent used in the synthesis of 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester.
Uniqueness: this compound is unique due to the presence of two methoxycarbonyl groups, which enhance its reactivity and potential applications compared to similar compounds. This structural feature allows for a broader range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
33797-40-9 |
|---|---|
Formule moléculaire |
C9H12O5 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
dimethyl 3-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C9H12O5/c1-13-8(11)5-3-4-6(10)7(5)9(12)14-2/h5,7H,3-4H2,1-2H3 |
Clé InChI |
FQVAXSJBWRPYCN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(=O)C1C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
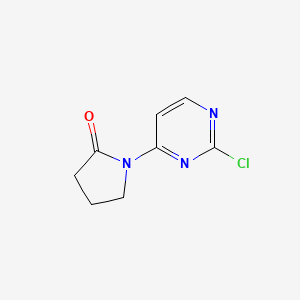
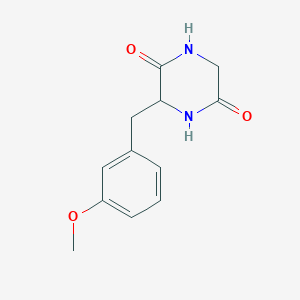
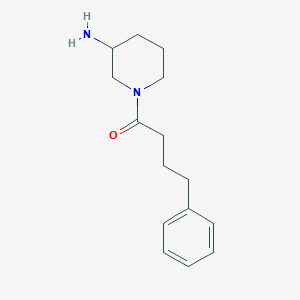
![(S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate](/img/structure/B8285195.png)
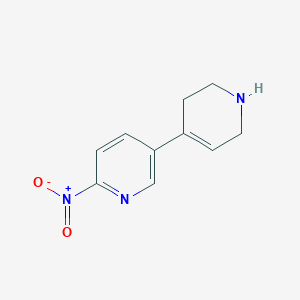
![6-amino-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B8285216.png)
